
2-Octanol
Overview
Description
2-Octanol (CAS: 123-96-6), a secondary alcohol with the molecular formula C₈H₁₈O and molecular weight 130.23 g/mol (minor variations reported: 130.2279–130.231 ), is characterized by a hydroxyl (-OH) group attached to the second carbon of an eight-carbon chain. Its IUPAC name is octan-2-ol, and it is also known as β-octyl alcohol or sec-caprylic alcohol . Key properties include a boiling point of ~179°C and a Hansen solubility parameter of 20.02 MPa⁰.⁵, making it effective for dissolving resins and organic compounds .
This compound is widely utilized:
- Flavor and Fragrance: Contributes spicy, herbal, and woody notes in aroma profiles .
- Chemical Synthesis: Serves as a precursor for esters, ketones (e.g., 2-octanone ), and plasticizers like di-sec-octyl phthalate .
- Extraction and Solvents: Enhances phase separation in industrial extractions and acts as a low-toxicity solvent .
- Biocatalysis: Enantiomers (R)- and (S)-2-octanol are used in asymmetric reductions .
Preparation Methods
Base-Catalyzed Cleavage of Ricinoleic Acid
The most widely documented method for 2-octanol production involves the base-catalyzed cleavage of ricinoleic acid, a monounsaturated hydroxy fatty acid constituting 85–90% of castor oil triglycerides . This reaction occurs under strongly alkaline conditions, typically using sodium hydroxide (NaOH) at elevated temperatures (200–350°C). The process simultaneously generates sebacic acid, a dicarboxylic acid valuable for nylon production, and this compound through the following stoichiometric pathway:
2\text{O} + \text{H}2\uparrow
In industrial settings, castor oil is saponified to release ricinoleic acid, which undergoes β-ketol cleavage at the hydroxylated carbon. The reaction mechanism proceeds via the formation of a ketone intermediate, followed by decarboxylation and reduction steps . Key parameters influencing yield and purity include:
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Temperature : Optimal cleavage occurs between 300–315°C, balancing reaction rate and byproduct formation .
-
Alkali concentration : Aqueous NaOH (85–90 wt%) ensures complete saponification and minimizes side reactions .
-
Reaction time : Hydrogen evolution, monitored as a reaction endpoint, typically ceases after 2–4 hours at peak temperatures .
A representative industrial setup involves a stirred reactor equipped with steam injection to facilitate this compound distillation. Post-reaction, the mixture is acidulated with sulfuric acid to precipitate sebacic acid, while this compound is recovered via fractional distillation .
Process Optimization Using Thinning Agents
A critical challenge in scaling the base-catalyzed method is the high viscosity of the reaction medium, which impedes mixing and heat transfer. Patent US6392074B1 introduces the use of thinning agents —polar organic compounds such as 2-ethyl hexanoic acid or isooctanoic acid—to mitigate these issues . These agents reduce interfacial tension, suppress foam formation, and enhance product separation.
Table 1: Impact of Thinning Agents on this compound Yield
Thinning Agent | Concentration (wt%) | Temperature (°C) | This compound Yield (wt%) | Purity (%) |
---|---|---|---|---|
2-Ethyl hexanoic acid | 25 | 300 | 78.5 | 94 |
Isooctanoic acid | 20 | 310 | 82.1 | 93 |
2-Methyl undecanoic acid | 15 | 315 | 75.3 | 91 |
Data derived from patent examples demonstrate that 2-ethyl hexanoic acid at 25 wt% concentration improves yield to 78.5% while maintaining 94% purity . The agent is subsequently recovered via vacuum distillation and reused, enhancing process economics.
Continuous vs. Batch Reactor Configurations
Industrial implementations employ both batch and continuous reactor designs. Batch systems, described in US6392074B1, involve incremental addition of castor oil and thinning agents to preheated NaOH, followed by steam distillation of this compound . Continuous systems, though less commonly documented, offer advantages in throughput and consistency. Key operational differences include:
-
Residence time : Batch processes require 4–6 hours for complete conversion, while continuous systems achieve similar yields at residence times of 20–30 minutes .
-
Energy efficiency : Continuous reactors reduce thermal cycling losses by maintaining steady-state conditions.
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Byproduct management : Continuous distillation sidestreams enable real-time removal of octanone-2 (a common impurity), enhancing product purity .
Byproduct Utilization and Circular Economy
The inseparable coupling of this compound and sebacic acid production necessitates integrated valorization strategies. Sebacic acid, precipitated via acidulation and crystallized from hot water, serves as a precursor for nylon 6,10 and bio-based polymers . Modern facilities often colocate this compound and sebacic acid production lines to minimize transportation costs and carbon footprint.
Emerging Methodologies and Biobased Innovations
Recent advancements focus on enhancing the sustainability of this compound synthesis. Patent WO2014149669A1 highlights the use of biobased this compound derived entirely from castor oil, characterized by a ¹⁴C/C ratio ≥1.0×10⁻¹², confirming its renewable origin . Innovations in catalyst recycling and solvent recovery further align the process with green chemistry principles.
Chemical Reactions Analysis
2-Octanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
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Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Conditions: Typically carried out under acidic conditions.
Products: Oxidation of this compound yields 2-octanone.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Usually performed in anhydrous solvents.
-
Substitution
Reagents: Tosyl chloride (TsCl) for the formation of tosylates.
Conditions: Typically carried out in the presence of a base such as pyridine.
Products: Formation of 2-octyl tosylate, which can undergo further nucleophilic substitution reactions.
Scientific Research Applications
Industrial Applications
2-Octanol is utilized in various sectors, including:
- Flavor and Fragrance Industry : It is used as a flavoring agent due to its earthy and fresh taste, found in natural products like buckwheat and ginger .
- Solvent Applications : Acts as a low-volatility solvent in paints, coatings, adhesives, and inks. Its properties make it suitable for mineral extraction and agrochemical formulations .
- Defoaming Agent : Employed in pulp and paper production, oil and gas extraction, and cement manufacturing to reduce foaming .
- Frother in Mineral Flotation : Used in the mining industry to enhance the flotation process of minerals .
- Chemical Intermediate : Serves as a precursor for synthesizing various surfactants, plasticizers, lubricants, and pesticides .
Catalysis Studies
Recent studies have investigated the use of carbon nanotubes (CNTs) as catalysts for the conversion of aliphatic alcohols like this compound. These studies highlight the efficiency of CNTs in dehydration and dehydrogenation reactions, demonstrating their potential for producing valuable chemical intermediates .
Biomedical Research
This compound has been explored for its role in neurological studies. It has been used to examine essential tremors and other involuntary neurological conditions due to its interaction with biological systems .
Environmental Studies
As a biomarker for certain food products, this compound's presence can indicate dietary intake of specific foods. This application is significant in nutritional studies and food safety assessments .
Case Studies
Mechanism of Action
The mechanism of action of 2-octanol involves its interaction with various molecular targets and pathways:
-
Esterification
-
Dehydration
Comparison with Similar Compounds
Structural and Functional Comparison
1-Octanol (Octan-1-ol)
Key Differences :
- 1-Octanol’s primary alcohol structure allows stronger hydrogen bonding, resulting in a higher boiling point than this compound .
- This compound’s secondary hydroxyl group enhances its stability in esterification and oxidation reactions .
2-Methyl-2-octanol (Tertiary Alcohol)
Key Differences :
- The branched tertiary structure of 2-methyl-2-octanol reduces hydrogen bonding, lowering its boiling point compared to this compound .
- Tertiary alcohols like 2-methyl-2-octanol are less reactive in nucleophilic substitutions but more stable in elimination reactions.
Shorter-Chain Secondary Alcohols (2-Pentanol, 2-Heptanol)
Property | 2-Pentanol | 2-Heptanol | This compound |
---|---|---|---|
Chain Length | C5 | C7 | C8 |
Boiling Point | 119°C | 160°C | ~179°C |
Odor Profile | Pungent, fusel-like | Mild, herbal | Spicy, woody |
Key Differences :
- Longer carbon chains (e.g., this compound) increase hydrophobicity, making them more effective in non-polar solvent applications .
- Odor profiles vary significantly: this compound’s spicy/herbal notes distinguish it from shorter-chain analogs .
Stereoisomers: (R)- and (S)-2-Octanol
Property | (R)-2-Octanol | (S)-2-Octanol |
---|---|---|
CAS Number | 4128-31-8 | 5978-70-1 |
Application | Biocatalytic reductions | Flavor modulation |
Key Differences :
- Enantiomers exhibit identical physical properties but divergent biological activities. (R)-2-Octanol is preferred in asymmetric syntheses, while (S)-isomers may influence flavor perception .
Extraction Efficiency
- This compound (10% concentration) improves phase separation in vanadium/chromium extraction, outperforming non-modified systems .
Aroma Contributions
- In wine and vegetation analyses, this compound contributes spicy, herbal odors (OAV: 2.25×10⁴ in PGG samples), distinguishing it from floral/fruity compounds like 3-octen-1-ol .
Biocatalysis
- Nonionic surfactants enhance enantioselective reduction of 2-octanone to (R)-2-octanol using Saccharomyces cerevisiae (efficiency: >98% ).
Notes on Discrepancies and Limitations
- CAS Variability: this compound has multiple CAS numbers (e.g., 123-96-6 for racemic mixtures, 4128-31-8 for unspecified stereochemistry) due to isomer distinctions .
- Molecular Weight: Minor variations (~0.003 g/mol) arise from rounding or measurement methods .
- Data Gaps: Limited industrial data for tertiary analogs like 2-methyl-2-octanol necessitate further research .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-Octanol relevant to its use as a solvent in research?
- Methodological Answer : this compound exhibits a Hansen solubility parameter of 20.02 MPa, making it effective for dissolving resins and organic compounds. Its low surface tension (enhanced wettability) and moderate flash point (76°C) enable safe handling in laboratory settings. Researchers leverage these properties for solvent selection in extraction protocols or reaction media, particularly where bio-based solvents are prioritized .
Q. How is this compound utilized as an internal standard in chromatographic analyses?
- Methodological Answer : In metabolomic studies, this compound is employed as a reference for normalization due to its stable ionization properties. For example, peak areas of target analytes (e.g., methyl salicylate in wine aroma studies) are quantified relative to this compound. Data preprocessing includes replacing missing values (50% threshold), log-transformation, and autoscaling to minimize instrumental variability .
Q. What safety protocols should researchers follow when handling this compound?
- Methodological Answer : Avoid inhalation of vapors and direct skin contact. Use exhaust ventilation to maintain airborne concentrations below exposure limits. Spills should be contained using wet-brushing or vacuums with anti-static protection. Emergency eyewash stations and safety showers must be accessible in labs .
Q. How does the structure of this compound differ from other octanol isomers, and what implications does this have?
- Methodological Answer : The hydroxyl group on the second carbon (versus terminal carbons in 1-octanol) reduces primary alcohol reactivity, influencing esterification kinetics and solvent selectivity. This structural distinction impacts applications in chiral synthesis and membrane permeability studies, where isomer-specific interactions are critical .
Q. What is the significance of this compound's octanol-water partition coefficient (log P) in environmental and pharmaceutical research?
- Methodological Answer : A log P value of ~3.0 (estimated) indicates moderate hydrophobicity, useful for predicting bioavailability and environmental persistence. Researchers use this parameter to model drug delivery systems or assess pollutant bioaccumulation, often via shake-flask or HPLC methods .
Advanced Research Questions
Q. What methodological considerations are critical when using this compound for data normalization in metabolomic studies?
- Methodological Answer : Normalization requires rigorous filtering of baseline noise (interquartile range filtering) and missing value imputation (half-minimum substitution). Post-normalization, log-transformation and autoscaling (mean-centering + variance scaling) are applied to correct for batch effects. Statistical validation via ANOVA or PCA ensures robustness, particularly in rootstock × irrigation interaction studies .
Q. How can this compound serve as a precursor in the synthesis of esters and ketones, and what catalytic systems are effective?
- Methodological Answer : this compound undergoes dehydrogenation to 2-octanone using Al-Cu-Mg mixed oxide catalysts (yields >80% at 300°C). For ester synthesis, sulfamic acid-mediated reactions produce ammonium sec-octyl sulfate. Kinetic studies recommend pseudo-first-order models to optimize reaction rates and selectivity .
Q. What challenges arise in the enantiomeric resolution of this compound, and what techniques are employed for chiral separation?
- Methodological Answer : Enantiomers (e.g., L(-)-2-Octanol) require resolution via brucine or cinchonidine salts of sec-octyl hydrogen phthalate. HPLC with chiral stationary phases (CSPs) or capillary electrophoresis are preferred for analytical-scale separation. Polarimetric analysis ([α] = -9.5° for L-form) validates enantiopurity .
Q. In comparative studies, how do the solvent properties of this compound make it a viable bio-based alternative to synthetic counterparts?
- Methodological Answer : As a 100% bio-based solvent, this compound replaces 2-ethylhexanol in coatings and adhesives due to comparable Hansen parameters and lower toxicity. Lifecycle assessments (LCAs) highlight reduced environmental persistence versus petrochemical analogs, though solvent recovery systems must address its higher viscosity (8.2 cP at 25°C) .
Q. What are the current research frontiers regarding this compound's potential as a biofuel, and what technological barriers exist?
- Methodological Answer : With an energy density of 40.4 MJ/kg (vs. ethanol’s 29.6 MJ/kg), this compound is theorized as a fuel cell candidate. Challenges include scalable catalytic dehydrogenation for hydrogen production and membrane compatibility. Lab-scale studies focus on Pt/Ru catalysts, but industrial viability requires breakthroughs in cost-effective synthesis pathways .
Properties
IUPAC Name |
octan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWFXCIHNDVPSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | 2-OCTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1170 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027014 | |
Record name | 2-Octanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless oily liquid; [ICSC], COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., colourless, oily liquid | |
Record name | 2-Octanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Octanol | |
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Record name | (±)-2-Octanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034261 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-OCTANOL | |
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Record name | 2-Octanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/395/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
179 °C, BP: 86 °C at 20 mm Hg; specific optical rotation: -9.9 deg at 17 °C/D /L-form/, 179.00 to 181.00 °C. @ 760.00 mm Hg, 178.5 °C | |
Record name | 2-OCTANOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5601 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | (±)-2-Octanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034261 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-OCTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1170 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Flash Point |
76 °C | |
Record name | 2-Octanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3155 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2-OCTANOL | |
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Solubility |
In water, 1120 mg/L at 25 C, Soluble in ethanol, ethyl ether, acetic acetone, MISCIBLE WITH AROMATIC AND ALIPHATIC HYDROCARBONS, SOL IN MOST COMMON ORGANIC SOLVENTS, 1.2 mg/mL at 25 °C, Solubility in water, ml/100ml: 0.096 (none), soluble in most common organic solvents | |
Record name | 2-OCTANOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5601 | |
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Record name | (±)-2-Octanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034261 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-OCTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1170 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-Octanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/395/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8193 g/cu cm at 20 °C, Relative density (water = 1): 0.82, 0.817-0.820 (20°) | |
Record name | 2-OCTANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5601 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-OCTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1170 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-Octanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/395/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
4.5 (Air = 1), Relative vapor density (air = 1): 4.5 | |
Record name | 2-OCTANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5601 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-OCTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1170 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.24 [mmHg], VP: 1 mm Hg at 32.8 °C, 2.42X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 32 | |
Record name | 2-Octanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3155 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2-OCTANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5601 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-OCTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1170 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Impurities |
THE CONTENT OF METHYL HEXYL KETONE RANGES FROM 2% MAX IN THE CHEM GRADE TO 14% MAX IN THE SOLVENT GRADE. | |
Record name | 2-OCTANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5601 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid, Colorless liquid | |
CAS No. |
123-96-6, 25339-16-6, 4128-31-8 | |
Record name | 2-Octanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Octanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | sec-Octyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025339166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-OCTANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14759 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Octanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Octanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.244 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (±)-octan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.763 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-OCTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66B0DD5E40 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-OCTANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5601 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | (±)-2-Octanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034261 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-OCTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1170 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-31.6 °C, Soluble in alcohol, ether, acetone; max absorption (vapor): 196 nm; max absorption (hexane): 175 nm (log e = 2.5); mp: -31.6 °C /dl-Form/, -38.6 °C | |
Record name | 2-OCTANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5601 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | (±)-2-Octanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034261 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-OCTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1170 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
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